Tretazicar

Übersicht

Beschreibung

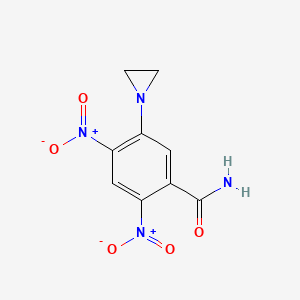

Tretazicar ist eine niedermolekulare Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Dinitroaniline bekannt sind. Sie wird hauptsächlich wegen ihres potenziellen Einsatzes in der Krebstherapie untersucht. This compound ist bekannt für seine Fähigkeit, durch spezifische Enzyme aktiviert zu werden, um zytotoxische Wirkstoffe zu bilden, die Krebszellen gezielt angreifen und abtöten können .

Wissenschaftliche Forschungsanwendungen

Tretazicar hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Nitrierungs- und Aziridin-Bildungsreaktionen verwendet.

Biologie: Untersucht wegen seiner Fähigkeit, durch spezifische Enzyme in biologischen Systemen aktiviert zu werden.

Medizin: Als potenzieller Prodrug für die Krebsbehandlung untersucht. Es wird durch Enzyme aktiviert, um zytotoxische Wirkstoffe zu bilden, die Krebszellen angreifen.

Industrie: Wird bei der Entwicklung von Enzym-Prodrug-Therapien für die gezielte Krebsbehandlung eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es durch bestimmte Enzyme wie NAD(P)H-Chinon-Oxidoreduktase aktiviert wird. Nach der Aktivierung bildet es zytotoxische Wirkstoffe, die sich an das genetische Material (DNA) von Krebszellen binden können und Bindungen erzeugen, die das genetische Material und seine Funktion stören. Dies führt letztendlich zum Absterben der Krebszellen .

Wirkmechanismus

Target of Action

Tretazicar primarily targets two enzymes: Ribosyldihydronicotinamide dehydrogenase [quinone] in humans and Oxygen-insensitive NAD (P)H nitroreductase in Escherichia coli . These enzymes play a crucial role in the activation of this compound.

Mode of Action

This compound is a prodrug, which means it is biologically inactive until it is metabolized within the body. The aforementioned enzymes convert this compound into a potent cytotoxic bifunctional alkylating agent . This conversion disrupts the genetic material (DNA) of the cells, leading to cell death .

Biochemical Pathways

It is known that the enzyme ribosyldihydronicotinamide dehydrogenase [quinone] is involved in detoxification pathways as well as in biosynthetic processes . The disruption of these pathways by this compound could contribute to its cytotoxic effects.

Result of Action

The primary result of this compound’s action is the death of infected cells . By disrupting the DNA of these cells, this compound prevents them from replicating and functioning properly, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of the enzyme NQO2 and co-substrate caricotamide (EP-0152R) is necessary for the conversion of this compound into its active form Therefore, the efficacy and stability of this compound can be affected by the presence or absence of these substances in the body

Biochemische Analyse

Biochemical Properties

Tretazicar interacts with several enzymes and proteins within biochemical reactions. Specifically, it has been found to interact with Ribosyldihydronicotinamide dehydrogenase [quinone] in humans and Oxygen-insensitive NAD(P)H nitroreductase in Escherichia coli . These interactions are crucial for the activation and function of this compound within the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to kill more than 80% of breast cancer cells when incubated with the enzyme HChrR6 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the genetic material (DNA) of cells, creating bonds that disrupt the genetic material and its function, ultimately resulting in the death of the infected cell . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tretazicar umfasst die Nitrierung von Anilin-Derivaten, gefolgt von der Einführung einer Aziridin-Einheit. Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen und den Einsatz starker Säuren oder Basen, um den Nitrierungsprozess zu ermöglichen. Der letzte Schritt umfasst die Bildung des Aziridinrings, der für die biologische Aktivität der Verbindung entscheidend ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung der Hochleistungs-Flüssigkeitschromatographie (HPLC), um die Reinheit des Endprodukts zu gewährleisten. Der Produktionsprozess ist optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tretazicar unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: this compound kann durch bestimmte Enzyme reduziert werden, um zytotoxische Wirkstoffe zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Oxidation: This compound kann auch unter bestimmten Bedingungen Oxidationsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Reduktion: Enzyme wie NAD(P)H-Chinon-Oxidoreduktase werden üblicherweise zur Reduktion von this compound verwendet.

Substitution: Verschiedene Nukleophile können in Substitutionsreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können für Oxidationsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind zytotoxische Wirkstoffe, die DNA-DNA-Interstrang-Quervernetzungen bilden können, was zum Absterben von Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dinitroaniline: Verbindungen, die eine Anilinsubstituentgruppe enthalten, die an zwei Positionen durch Nitrogruppen substituiert ist.

Aziridine: Verbindungen, die einen Aziridinring enthalten, ähnlich wie Tretazicar.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner Fähigkeit, durch bestimmte Enzyme aktiviert zu werden, um zytotoxische Wirkstoffe zu bilden. Diese Eigenschaft macht es zu einem vielversprechenden Kandidaten für Enzym-Prodrug-Therapien, die darauf abzielen, Krebszellen gezielt anzugreifen und gleichzeitig Schäden an gesunden Zellen zu minimieren .

Eigenschaften

IUPAC Name |

5-(aziridin-1-yl)-2,4-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O5/c10-9(14)5-3-7(11-1-2-11)8(13(17)18)4-6(5)12(15)16/h3-4H,1-2H2,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCXQMCIOTUMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176335 | |

| Record name | 5-Aziridino-2,4-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21919-05-1 | |

| Record name | Tretazicar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21919-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretazicar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021919051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretazicar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CB 1954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aziridino-2,4-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 5-(1-aziridinyl)-2,4-dinitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRETAZICAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7865D5D01M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.